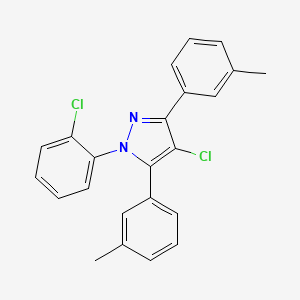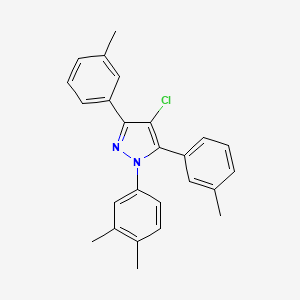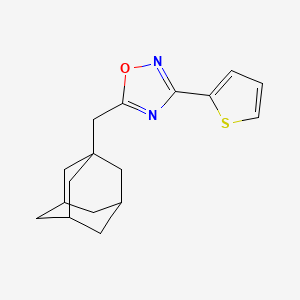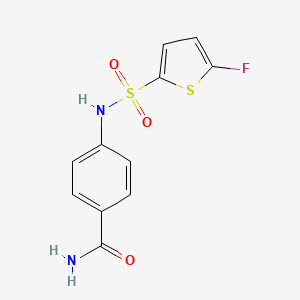![molecular formula C24H28N4O2S B10925803 1-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10925803.png)
1-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired chemical transformations. For instance, the synthesis might involve the reaction of 3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazole with tetrahydro-2-furanylmethyl isothiocyanate under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This often includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions might result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide
- N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide
- N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide
Uniqueness
Compared to similar compounds, N-[3,5-DIMETHYL-1-(3-PHENOXYBENZYL)-1H-PYRAZOL-4-YL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28N4O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-[3,5-dimethyl-1-[(3-phenoxyphenyl)methyl]pyrazol-4-yl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C24H28N4O2S/c1-17-23(26-24(31)25-15-22-12-7-13-29-22)18(2)28(27-17)16-19-8-6-11-21(14-19)30-20-9-4-3-5-10-20/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3,(H2,25,26,31) |
InChI Key |
TYJNYZDHJDWXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)NC(=S)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925740.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10925754.png)

![[4-(phenylsulfonyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10925762.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925764.png)
![4-[4-(difluoromethoxy)-3-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925770.png)
![6-ethyl-3-methyl-N,N-dipropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925775.png)

![N,6-diethyl-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925780.png)

![1-ethyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10925794.png)
![4-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B10925797.png)
